N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide
Overview
Description
N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.12488341 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis : Research has been conducted on synthesizing novel bioactive thiazole derivatives, including compounds structurally related to N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide. These compounds demonstrate significant binding with SS-DNA, suggesting potential applications in genetic studies and pharmaceutical developments. The antimicrobial and anti-cancer activities of these derivatives have been evaluated, with some showing remarkable efficacy against both examined microbes and cancer cells (Farghaly et al., 2020).
Corrosion Inhibition : Another study presents the synthesis of environmentally benign corrosion inhibitors, showcasing their protective ability against the corrosion of mild steel in acidic medium. This research highlights the role of similar compounds in industrial applications, particularly in enhancing the longevity and durability of metal structures (Singh et al., 2021).
Biological Evaluation
Antimicrobial and Antitumor Activities : Compounds structurally related to this compound have been evaluated for their antimicrobial and antitumor activities. A study on thiazole fused thiosemicarbazones, for example, revealed that certain derivatives are potent against the S. aureus bacterial strain. Molecular docking studies further validate these experimental results, indicating the potential of these compounds in developing new antibiotics or cancer therapies (Prajapati et al., 2019).
Anticancer Properties : The synthesis and cytotoxicity evaluation of novel thiazoles and thiadiazoles incorporating triazole moiety have shown promising antitumor activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. These findings suggest the potential of such compounds in cancer treatment, highlighting the importance of further research in this area (Gomha et al., 2015).
Antioxidant and Antidiabetic Activities
- Hypoglycemic Activity : Certain carbothioamides and related 1,2,4-thiodiazolidines have been studied for their hypoglycemic activity. The research found that specific derivatives significantly lowered mean blood sugar levels in diabetic rats, indicating potential applications in the treatment of diabetes (Chaubey & Pandeya, 1989).
Properties
IUPAC Name |
1-ethyl-3-[(4-propan-2-ylbenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-4-14-13(18)16-15-12(17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOLFQXKFCPZCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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